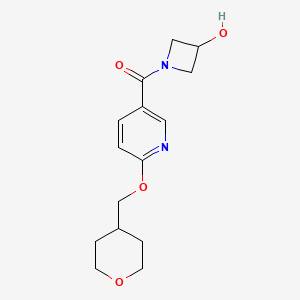

![molecular formula C4H4F2N2O2 B2640873 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1934455-03-4](/img/structure/B2640873.png)

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1934455-03-4 . It has a molecular weight of 150.08 and its IUPAC name is (3-(difluoromethyl)-1,2,4-oxadiazol-5-yl)methanol . It is in liquid form .

Molecular Structure Analysis

The InChI code for “[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” is 1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” has a molecular weight of 150.08 . The compound is in liquid form .Aplicaciones Científicas De Investigación

Photochemical Synthesis and Reactivity

- [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is involved in photochemical synthesis methodologies, particularly in the formation of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. These compounds are prepared through irradiation of related oxadiazoles in methanol, using ammonia or primary aliphatic amines as reactants. This demonstrates its role in the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, highlighting its relevance in creating fluorine-containing heterocycles which are valuable in various chemical industries (Buscemi, Pace, & Vivona, 2000).

Photoinduced Heterocyclic Rearrangements

- The compound has shown significance in studies focusing on photoinduced heterocyclic rearrangements. For example, research on fluorinated 1,2,4-oxadiazoles demonstrated that upon irradiation, these compounds undergo transformations leading to various fluorinated heterocycles. The behavior of these compounds in methanol and under specific irradiation conditions, forms the basis for mechanistic insights and applications in synthesizing target fluorinated 1,3,4-oxadiazoles (Buscemi, Pace, Pibiri, Vivona, & Caronna, 2004).

Synthesis of Heterocyclic Compounds

- The reactivity of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol in methanol is also pivotal in synthesizing other heterocyclic compounds. For instance, it's involved in the formation of 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives, highlighting its utility in pharmaceuticals and functional materials development. This synthesis is carried out under mild conditions, further emphasizing the compound's role in facilitating straightforward and efficient chemical processes (Liu, Zhai, Lian, Li, & Wang, 2015).

Supramolecular Structural Analysis

- The compound's derivatives have been studied for their crystal packing, providing insights into the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. Such studies are crucial for understanding the compound's behavior in solid-state and its potential applications in designing materials with specific properties (Sharma, Mohan, Gangwar, & Chopra, 2019).

Safety and Hazards

The safety information for “[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLYYHKHBKVHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2640792.png)

![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2640805.png)

amine](/img/structure/B2640806.png)

![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640807.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)